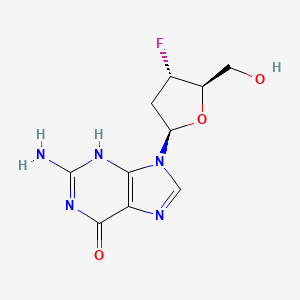
Lagociclovir
Overview
Description
MIV-210, also known as Lagociclovir, is a nucleoside analogue with potent antiviral properties. It is primarily used for the treatment of hepatitis B virus (HBV) infections. MIV-210 inhibits the replication of wild-type hepatitis B virus in human hepatocellular carcinoma cell lines .
Scientific Research Applications
MIV-210 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential treatment for hepatitis B virus infections, including drug-resistant strains.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
Target of Action
Lagociclovir, also known as FLG, is a nucleoside analogue . Its primary targets are the DNA polymerases of the hepatitis B virus (HBV) . These enzymes play a crucial role in the replication of the viral genome, making them an ideal target for antiviral drugs.
Mode of Action
This compound is converted to its active form, acyclic guanosine analogue , inside the cell . This conversion is facilitated by a viral kinase encoded by the cytomegalovirus (CMV) gene UL97 during infection . The active form of this compound, acyclic guanosine analogue, then inhibits the DNA polymerase of the virus . It does so by mimicking the structure of deoxyguanosine triphosphate (dGTP), a natural substrate of the enzyme . When the viral DNA polymerase incorporates the acyclic guanosine analogue into the growing DNA chain, it causes premature termination of DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication of the viral DNA . By inhibiting the DNA polymerase, this compound prevents the virus from replicating its genome and producing new virus particles . This results in a decrease in the viral load and helps control the infection.
Pharmacokinetics
This compound, being a prodrug, is rapidly converted to its active form, ganciclovir, by intestinal and hepatic esterases after oral administration
Result of Action
The primary result of this compound’s action is the inhibition of viral replication . By preventing the virus from replicating its genome, this compound reduces the viral load and helps control the infection. This can alleviate symptoms, prevent complications, and reduce the risk of transmission.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the viral kinase, which is necessary for the conversion of this compound to its active form, can affect its antiviral activity . Additionally, factors such as the patient’s immune status, the presence of other medications, and the specific strain of the virus can also influence the drug’s action.
Biochemical Analysis
Biochemical Properties
Lagociclovir interacts with various biomolecules in its role as an inhibitor of HBV replication. It is a nucleoside analogue, meaning it mimics the structure of nucleosides, the building blocks of nucleic acids like DNA and RNA . The nature of these interactions involves the incorporation of this compound into the viral genome during replication, which leads to premature termination of the growing nucleic acid chain .
Cellular Effects
This compound exerts significant effects on cells infected with HBV. It inhibits the replication of the virus, thereby reducing the viral load within the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, all of which can be disrupted by viral infection .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into the viral genome. As a nucleoside analogue, it is mistakenly used by the viral polymerase enzyme during replication. This results in premature termination of the growing nucleic acid chain, thereby inhibiting viral replication .
Metabolic Pathways
This compound is involved in the metabolic pathway of HBV replication. It interacts with the viral polymerase enzyme during replication
Preparation Methods
Synthetic Routes and Reaction Conditions
MIV-210 is synthesized through a series of chemical reactions starting from 3’-fluoro-2’,3’-dideoxyguanosine. The synthesis involves the protection of hydroxyl groups, fluorination, and subsequent deprotection steps. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
The industrial production of MIV-210 follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
MIV-210 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another nucleoside analogue used for the treatment of hepatitis B virus infections.
Adefovir: A nucleotide analogue with antiviral properties.
Entecavir: A potent antiviral agent used for chronic hepatitis B virus infections.
Uniqueness of MIV-210
MIV-210 is unique due to its high oral bioavailability and potent activity against drug-resistant strains of hepatitis B virus. It has demonstrated efficacy in reducing viral load and improving liver function in preclinical and clinical studies .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJUXLYUUDBAJN-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239044 | |
| Record name | Lagociclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92562-88-4 | |
| Record name | Lagociclovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lagociclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAGOCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


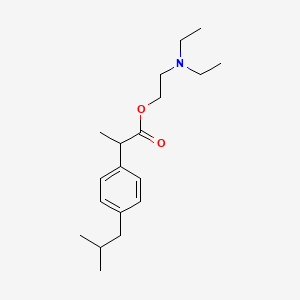
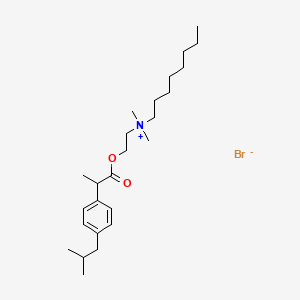

![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)



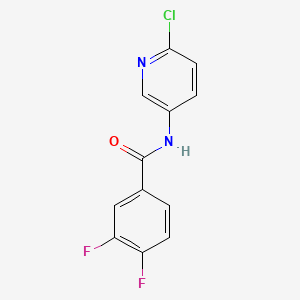

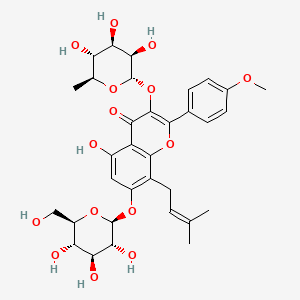
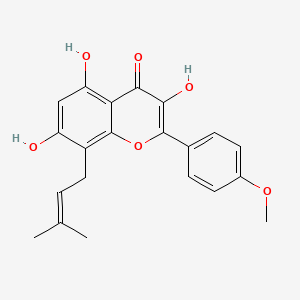
![1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol](/img/structure/B1674261.png)
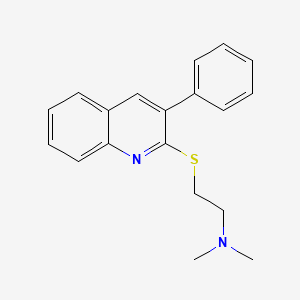
![(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1674263.png)
